molecular formula C16H14N2O2S B2649873 4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952835-81-3

4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2649873
CAS No.: 952835-81-3
M. Wt: 298.36
InChI Key: KRBBCNWZENEZNA-UHFFFAOYSA-N
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Description

4-(3-(Methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound featuring a 3,4-dihydroquinoxalin-2(1H)-one core substituted at the N4 position with a 3-(methylthio)benzoyl group. The methylthio (SCH₃) substituent on the benzoyl moiety contributes to its unique electronic and steric properties, influencing its solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

4-(3-methylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBCNWZENEZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a diketone. The introduction of the benzoyl group with a methylthio substituent can be accomplished through Friedel-Crafts acylation, using 3-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The quinoxaline core can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by various substituents using reagents like halogens or nitro compounds.

Scientific Research Applications

4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential biological activity, it is investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, affecting transcription and replication processes. The benzoyl group with the methylthio substituent can interact with enzyme active sites, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituents at the N1, N4, C6, and C7 positions. Key comparisons include:

Acyl Substituents at N4
Compound Substituent at N4 Key Properties/Activities References
4-(3-(Methylthio)benzoyl)-... 3-(Methylthio)benzoyl Potential sGC activation; moderate lipophilicity
27a (Benzyl 4-{[2-oxo-4-(thiophene-2-carbonyl)-...]methyl}benzoate) Thiophene-2-carbonyl 80% yield; 136–137°C mp; uncharacterized sGC activity
27b (Benzyl 4-{[4-(furan-2-carbonyl)-...]methyl}benzoate) Furan-2-carbonyl 93% yield; 132–134°C mp; uncharacterized sGC activity
19a/Y80 (Complex with BRD4) (E)-3-(4-methoxyphenyl)-2-phenylpropenoyl BRD4 inhibition (IC₅₀ = 0.12 µM); X-ray crystallography data
6a (4-(2-Chloroquinazolin-4-yl)-7-methoxy-...) 2-Chloroquinazolin-4-yl Antitumor activity (GI₅₀ = 0.53–2.01 nM); tubulin binding

Key Observations :

  • Electron-withdrawing groups (e.g., chloroquinazolinyl in 6a ) enhance antitumor potency by stabilizing tubulin interactions .
  • Bulky aromatic acyl groups (e.g., thiophene in 27a ) may improve sGC binding but reduce synthetic yields .
Carboxylic Acid Derivatives

Mono- and di-carboxylic acid derivatives of 3,4-dihydroquinoxalin-2(1H)-one (e.g., compounds from and ) exhibit enhanced sGC activation due to hydrogen bonding with the Y-S-R motif in the sGCβ1 domain. For example:

  • Dicarboxylic derivatives: Higher binding affinity than monocarboxylic analogs, attributed to interactions with a hydrophobic pocket in sGC .
  • Target compound : Lacks carboxylic groups, suggesting divergent mechanisms or lower sGC activity compared to these derivatives.

Key Observations :

  • Microwave irradiation (used in 6n synthesis) enhances reaction efficiency for complex heterocycles .
  • The methylthio group in the target compound may introduce challenges in purification due to sulfur-related side reactions.
Antitumor Activity
  • 6a and 6m (cyano-substituted analogs): Exhibit nanomolar GI₅₀ values via tubulin binding and G2/M phase arrest, comparable to combretastatin A-4 (CA-4) .
  • Target compound : The methylthio group may confer similar antiproliferative effects, though direct data are lacking.
sGC Activation
  • Dicarboxylic derivatives : EC₅₀ values in the low micromolar range; optimized for Y-S-R motif interactions .
  • Target compound : Lacks carboxylic groups but may interact with sGC via the methylthio group’s hydrophobic effects.

Biological Activity

4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, characterized by a unique structure that includes a methylthio group attached to a benzoyl moiety and a dihydroquinoxalinone core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H14N2O2S
  • Molecular Weight : 298.4 g/mol
  • CAS Number : 952835-81-3

Anticancer Properties

Research indicates that compounds within the dihydroquinoxalinone class exhibit diverse biological activities, particularly anticancer effects. Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cell division.

Case Study: Cytotoxicity Against HeLa Cells

A recent study evaluated the cytotoxic activity of this compound against HeLa cells and found an IC50 value of approximately 10.46 ± 0.82 μM/mL, indicating potent anticancer activity . The study highlighted the importance of structural modifications in enhancing the binding interactions with cellular targets such as tubulin.

Antibacterial and Antifungal Activities

In addition to its anticancer properties, there is preliminary evidence suggesting that this compound may possess antibacterial and antifungal activities. These effects are likely mediated through interactions with specific enzymes or receptors involved in microbial growth and proliferation.

Summary of Biological Activities

Activity TypeObservationsIC50 Values
Anticancer Significant cytotoxicity in HeLa cells10.46 ± 0.82 μM/mL
Antibacterial Potential activity notedFurther studies needed
Antifungal Preliminary suggestionsFurther studies needed

The mechanism of action for this compound involves its interaction with tubulin, leading to disruption in microtubule formation essential for mitosis. This interference can trigger apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Interaction with Tubulin

Research has shown that similar compounds can bind to the colchicine site on tubulin, inhibiting its polymerization and thus preventing cell division . This mechanism is critical in developing new anticancer agents targeting microtubules.

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